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Compound of Interest

Compound Name: Diethoxyacetonitrile

Cat. No.: B056917 Get Quote

An In-depth Technical Guide to Diethoxyacetonitrile

This guide provides comprehensive structural information, physicochemical properties, and

plausible experimental protocols for diethoxyacetonitrile, targeted towards researchers,

scientists, and professionals in drug development.

Structural and Physicochemical Information
Diethoxyacetonitrile is an organic compound featuring a nitrile group and two ethoxy groups

attached to the same carbon atom. Its structure and properties are summarized below.

SMILES String:CCOC(OCC)C#N[1]

Table 1: Structural and Identification Data

Parameter Value Reference

Molecular Formula C₆H₁₁NO₂ [2]

Molecular Weight 129.16 g/mol [1]

CAS Number 6136-93-2 [1]

InChI
1S/C6H11NO2/c1-3-8-6(5-7)9-

4-2/h6H,3-4H2,1-2H3
[2]
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| InChIKey | UDELMRIGXNCYLU-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties

Property Value Reference

Appearance Clear, colorless liquid/oil [2]

Assay 97% [1]

Density 0.929 g/mL at 25 °C [1]

Boiling Point 167.7 °C at 773 mmHg [1]

Melting Point -19 to -18 °C [1]

Flash Point 49 °C (120.2 °F) - closed cup

| Refractive Index | n20/D 1.400 |[1] |

Table 3: Typical Bond Lengths and Angles (Theoretical) Since experimentally determined

crystal structure data for diethoxyacetonitrile is not readily available, this table presents

typical, generalized bond lengths and angles for the constituent functional groups.

Bond Typical Length (Å) Angle Typical Angle (°)

C-C (ethyl) 1.54 O-C-C (ethyl) 109.5

C-H 1.09 H-C-H 109.5

C-O (ether) 1.43 C-O-C 110

C-C (acetal) 1.52 O-C-O 109.5

C≡N 1.16 C-C≡N 180

Spectroscopic Data (Predicted)
While specific spectra are available through databases like SpectraBase[2], the following tables

provide predicted data based on the molecule's structure, which is useful for preliminary

identification.
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Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Protons Multiplicity
Approx. Chemical Shift
(ppm)

-CH₃ Triplet 1.25

-O-CH₂- Quartet 3.70

| (EtO)₂-CH-CN | Singlet | 5.40 |

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Approx. Chemical Shift (ppm)

-CH₃ 15

-O-CH₂- 65

(EtO)₂-CH-CN 95

| -C≡N | 117 |

Table 6: Predicted Key IR Absorption Frequencies

Functional Group Vibration
Approx. Wavenumber
(cm⁻¹)

C≡N Stretch
2260-2240 (weak to
medium)

C-O (ether) Stretch 1260-1000 (strong)

| C-H (alkane) | Stretch | 3000-2850 (strong) |

Experimental Protocols
Plausible Synthesis Protocol
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A general method for the synthesis of diethoxyacetonitrile involves the reaction of an

orthoester with hydrocyanic acid in the presence of an acidic catalyst. A more detailed,

plausible procedure adapted from the synthesis of similar nitrile compounds is provided below.

[3]

Reaction: (C₂H₅O)₃CH + HCN → (C₂H₅O)₂CHCN + C₂H₅OH

Materials:

Triethyl orthoformate

Anhydrous acetone

Sodium cyanide (or potassium cyanide)

Anhydrous magnesium sulfate or sodium sulfate

A weak acid catalyst (e.g., acetic acid)

Diethyl ether

Deionized water

Procedure:

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping

funnel, and a reflux condenser, dissolve sodium cyanide in a minimal amount of water.

Add a solution of triethyl orthoformate in anhydrous acetone to the flask.

Add a catalytic amount of acetic acid to the dropping funnel.

With vigorous stirring, add the acid catalyst dropwise to the reaction mixture. The reaction is

exothermic and may require cooling in an ice bath to maintain a controlled temperature.

After the addition is complete, allow the mixture to stir at room temperature for several hours

or until the reaction is complete (monitored by TLC or GC).
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Filter the reaction mixture to remove any solid byproducts.

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated

sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (acetone

and diethyl ether) by rotary evaporation.

The crude product can be purified by fractional distillation under reduced pressure to yield

pure diethoxyacetonitrile.

Safety Note: This procedure involves highly toxic cyanide salts and the potential evolution of

hydrogen cyanide gas. All steps must be performed in a well-ventilated fume hood by trained

personnel using appropriate personal protective equipment.

Spectroscopic Analysis Protocol
Objective: To confirm the identity and purity of the synthesized diethoxyacetonitrile using

NMR and IR spectroscopy.

Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

NMR Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Acquire ¹H NMR and ¹³C NMR spectra.

Process the spectra (Fourier transform, phase correction, and baseline correction).
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Integrate the peaks in the ¹H NMR spectrum and compare the chemical shifts and

coupling patterns to the predicted values in Table 4.

Compare the chemical shifts in the ¹³C NMR spectrum to the predicted values in Table 5.

IR Spectroscopy:

Obtain an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or a

Diamond ATR accessory.

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands and compare their positions to the predicted

values in Table 6, paying close attention to the C≡N stretch, C-O ether stretch, and C-H

alkane stretches.

Visualization
The following diagrams illustrate the molecular structure and a conceptual workflow for the

synthesis of diethoxyacetonitrile.

Caption: Molecular structure of diethoxyacetonitrile.
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Caption: Conceptual workflow for the synthesis of diethoxyacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Diethoxyacetonitrile 97 6136-93-2 [sigmaaldrich.com]

2. spectrabase.com [spectrabase.com]

3. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Diethoxyacetonitrile structural information and SMILES
string]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056917#diethoxyacetonitrile-structural-information-
and-smiles-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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